molecular formula C19H18N2O4 B3013632 N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 1396854-13-9

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B3013632
CAS No.: 1396854-13-9
M. Wt: 338.363
InChI Key: DUCLJPJTXHPMOA-UHFFFAOYSA-N
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Description

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a chemical compound with potential therapeutic applications. It is characterized by a complex structure that includes a cyclopropyl group, a furan ring, a hydroxyethyl group, and an oxazole ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: This step often involves the use of furan derivatives and coupling reactions.

    Addition of the cyclopropyl group: This can be done through cyclopropanation reactions using reagents like diazomethane.

    Hydroxyethyl group addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkoxides and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide: Similar structure but lacks the hydroxyethyl group.

    N-cyclopropyl-2-(furan-2-yl)quinoline-4-carboxamide: Contains a quinoline ring instead of an oxazole ring.

    N-[2-(furan-2-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide: Similar structure but lacks the cyclopropyl group.

Uniqueness

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide is unique due to the presence of all three functional groups: cyclopropyl, furan, and hydroxyethyl. This combination of functional groups imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-18(15-11-16(25-21-15)13-5-2-1-3-6-13)20-12-19(23,14-8-9-14)17-7-4-10-24-17/h1-7,10-11,14,23H,8-9,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCLJPJTXHPMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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